N1,N1,N3,N3-Tetra(pyridin-4-yl)benzene-1,3-diamine
Overview
Description
N1,N1,N3,N3-Tetra(pyridin-4-yl)benzene-1,3-diamine is a useful research compound. Its molecular formula is C26H20N6 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalysis
N1,N1,N3,N3-Tetra(pyridin-4-yl)benzene-1,3-diamine and its derivatives have been explored in various synthesis and catalytic processes. For instance, a study by Cortés-García et al. (2016) involved the synthesis of N1-[(1-alkyl-1H-tetrazol-5-yl)(aryl)methyl]-4-methyl-N3-[4-(pyridine-3-yl)pyrimidin-2-yl]benzene-1,3-diamines using a microwave-assisted Ugi-azide reaction, highlighting potential applications in the development of anticancer drugs (Cortés-García et al., 2016). Additionally, Kümbül et al. (2010) reported on the electrochemical copolymerization of a derivative, N1,N3-bis(thiophene-3-ylmethylene)benzene-1,3-diamine, with 3,4-ethylenedioxythiophene, leading to conducting copolymers with potential electronic applications (Kümbül et al., 2010).
Material Science and Electronics
In material science and electronics, this compound has been utilized for novel applications. For example, Kim et al. (2012) synthesized novel starburst-type amorphous materials using a variant of this compound for use as hole injection layers in organic light-emitting diodes (OLEDs), resulting in a significant reduction in the required driving voltage (Kim et al., 2012).
Magnetic and Optical Properties
Research has also delved into the magnetic and optical properties of complexes derived from this compound. The work of Habib et al. (2008) focused on nickel(II) complexes derived from tetradentate imine/pyridyl ligands, revealing insights into the electronic nature and magnetic properties of these complexes (Habib et al., 2008).
Biological Activity
In the realm of biological activity, El-Gokha et al. (2019) synthesized a compound structurally similar to this compound, which showed moderate affinity towards the c-Jun N-terminal kinase 3, indicating potential in medicinal chemistry (El-Gokha et al., 2019).
properties
IUPAC Name |
1-N,1-N,3-N,3-N-tetrapyridin-4-ylbenzene-1,3-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N6/c1-2-25(31(21-4-12-27-13-5-21)22-6-14-28-15-7-22)20-26(3-1)32(23-8-16-29-17-9-23)24-10-18-30-19-11-24/h1-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHHFWQRZUWROZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N(C2=CC=NC=C2)C3=CC=NC=C3)N(C4=CC=NC=C4)C5=CC=NC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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